![molecular formula C9H5ClF6O2S B1274926 [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 400770-85-6](/img/structure/B1274926.png)

[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

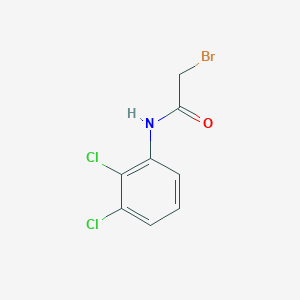

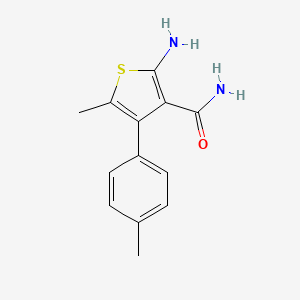

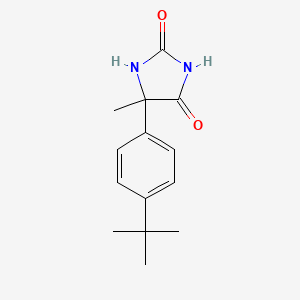

“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” is a chemical compound with the molecular formula C9H5ClF6O2S . It has a molecular weight of 326.64 g/mol . The compound is also known by several synonyms, including MFCD01862555 and (3,5-BIS(TRIFLUOROMETHYL)PHENYL)METHANESULFONYL CHLORIDE .

Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 . The Canonical SMILES is C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl .

Physical And Chemical Properties Analysis

“[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride” has a molecular weight of 326.64 g/mol . It has a computed XLogP3-AA value of 3.6 , indicating its lipophilicity. The compound has a topological polar surface area of 42.5 Ų , suggesting its polarity. It has a rotatable bond count of 2 .

Aplicaciones Científicas De Investigación

1. Catalyst Development in Organic Chemistry

- Application : The [3,5-bis(trifluoromethyl)phenyl] motif is used in the development of catalysts, specifically in (thio)urea-based catalysts. These catalysts are used to activate substrates and stabilize partially developing negative charges in transition states .

- Method : The catalysts are used in organic transformations. The exact method of application would depend on the specific transformation being carried out .

- Results : The use of these catalysts has increased rapidly over the last decade, and they are now used extensively in promoting organic transformations .

2. Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

- Application : The compound (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is produced using a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .

- Method : The production process involves the use of Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition .

- Results : The yield of the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment was 73.7% for the same amount of biocatalyst and maltose co-substrate .

3. Synthesis of Methylene-arylbutenones

- Application : The compound 3,5-Bis(trifluoromethyl)phenylboronic acid, which contains the [3,5-bis(trifluoromethyl)phenyl] motif, is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .

- Method : The exact method of application would depend on the specific transformation being carried out .

- Results : The synthesis of methylene-arylbutenones is an important process in organic chemistry .

4. Synthesis of 4-aminoquinoline Analogs

- Application : 3,5-Bis(trifluoromethyl)phenylboronic acid is used in the synthesis of 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling .

- Method : The exact method of application would depend on the specific transformation being carried out .

- Results : The synthesis of 4-aminoquinoline analogs is an important process in medicinal chemistry .

5. Chemical Derivatization of Amino-Functionalized Model Surfaces

- Application : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the chemical derivatization of amino-functionalized model surfaces .

- Method : The exact method of application would depend on the specific transformation being carried out .

- Results : The chemical derivatization of amino-functionalized model surfaces is an important process in surface chemistry .

6. Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts

- Application : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .

- Method : The exact method of application would depend on the specific transformation being carried out .

- Results : The preparation of arylaminothiocarbonylpyridinium zwitterionic salts is an important process in organic chemistry .

Propiedades

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLFBEQKESGDJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395675 |

Source

|

| Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

CAS RN |

400770-85-6 |

Source

|

| Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)